molecular formula C9H12ClF2NO B1448407 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride CAS No. 1461705-44-1

1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride

Cat. No. B1448407
M. Wt: 223.65 g/mol
InChI Key: ZFNAQCBAWSQWQR-UHFFFAOYSA-N
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Description

“1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride” is a chemical compound with the CAS Number: 1461705-44-1 . Its molecular weight is 223.65 .


Molecular Structure Analysis

The IUPAC name of this compound is “1-amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride” and its InChI code is "1S/C9H11F2NO.ClH/c10-7-2-1-6 (9 (11)4-7)3-8 (13)5-12;/h1-2,4,8,13H,3,5,12H2;1H" .

Scientific Research Applications

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery

    • Application : This compound is used in the synthesis of chiral building blocks for drug discovery . Chiral building blocks are important in the pharmaceutical industry due to the need to improve drug efficacy .
    • Method : The synthesis involves asymmetric hydrogenation with chiral DuPHOS Rh-catalyst to provide novel chiral α-amino acids and β-amino alcohols . This reaction synthesis is high yielding overall and provides the final chiral 2-amino-3-phenylpropanol building blocks in high enantiomeric excess .
    • Results : The preparation of the dehydro amino acid derivatives was accessed by several routes depending on the analogue and available starting materials .
  • Biological Potential of Indole Derivatives

    • Application : Indole derivatives, which may be structurally similar to “1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method : The synthesis of these indole derivatives involves various chemical reactions, depending on the specific derivative and its intended use .
    • Results : Various indole derivatives have shown promising results in preclinical and clinical studies, demonstrating their potential for therapeutic use .
  • Suzuki Cross-Coupling Reaction

    • Application : This compound can be used in the Suzuki cross-coupling reaction with aryl and heteroaryl halides to produce fluorinated biaryl derivatives .
    • Method : The reaction involves the use of a palladium catalyst and a base, typically in an aqueous solution .
    • Results : The reaction results in the formation of biaryl compounds, which have applications in various fields, including pharmaceuticals and materials science .
  • Synthesis of Flurodiarylmethanols

    • Application : This compound can be used in the synthesis of flurodiarylmethanols by reacting with aryl aldehydes using a nickel catalyst .
    • Method : The reaction typically involves the use of a nickel catalyst in an organic solvent .
    • Results : The reaction results in the formation of flurodiarylmethanols, which have potential applications in various fields, including pharmaceuticals and materials science .
  • Synthesis of Fluorinated Biaryl Derivatives

    • Application : This compound can be used in the synthesis of fluorinated biaryl derivatives .
    • Method : The synthesis involves a Suzuki cross-coupling reaction with aryl and heteroaryl halides .
    • Results : The reaction results in the formation of fluorinated biaryl derivatives, which have applications in various fields, including pharmaceuticals and materials science .
  • Synthesis of Flurodiarylmethanols

    • Application : This compound can be used in the synthesis of flurodiarylmethanols by reacting with aryl aldehydes using a nickel catalyst .
    • Method : The reaction typically involves the use of a nickel catalyst in an organic solvent .
    • Results : The reaction results in the formation of flurodiarylmethanols, which have potential applications in various fields, including pharmaceuticals and materials science .

properties

IUPAC Name

1-amino-3-(2,4-difluorophenyl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c10-7-2-1-6(9(11)4-7)3-8(13)5-12;/h1-2,4,8,13H,3,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNAQCBAWSQWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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